
Alpiropride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpiropride can be synthesized through a series of chemical reactions involving the following steps :
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core structure.
Introduction of Functional Groups: Various functional groups, such as amino, methoxy, and methylsulfamoyl groups, are introduced to the benzamide core.
Final Assembly: The final step involves the attachment of the pyrrolidinylmethyl group to the benzamide core.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Alpiropride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield amines and alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in studies of dopamine receptor antagonists.
Biology: Investigated for its effects on dopamine receptors and its potential as a therapeutic agent.
Medicine: Explored for its use in treating migraines and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
Alpiropride exerts its effects primarily through its action as a dopamine D2-receptor antagonist . By binding to these receptors, it inhibits the action of dopamine, which can help alleviate symptoms associated with conditions like migraines. The molecular targets and pathways involved include the dopamine signaling pathway, which plays a crucial role in regulating mood, behavior, and pain perception .
Vergleich Mit ähnlichen Verbindungen
Alpiropride is structurally similar to other dopamine receptor antagonists, such as sulpiride and amisulpride . it has unique properties that distinguish it from these compounds:
Sulpiride: While both this compound and sulpiride are dopamine D2-receptor antagonists, this compound has a different substitution pattern on the benzamide core, which may influence its pharmacological profile.
Amisulpride: Similar to this compound, amisulpride is used in the treatment of psychiatric disorders.
References
Biologische Aktivität
Alpiropride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and its pharmacological profile.
This compound is a substituted benzenesulfonamide compound, structurally related to other antipsychotic agents. It primarily acts as a selective antagonist at dopamine D2 and D3 receptors, with additional affinity for serotonin receptors (5-HT2A and 5-HT2C). This dual action may contribute to its therapeutic effects in conditions such as schizophrenia and depression.
Pharmacological Profile
Table 1: Pharmacological Properties of this compound
Property | Value |
---|---|
Chemical Formula | C17H20N2O3S |
Molecular Weight | 336.42 g/mol |
D2 Receptor Affinity | Ki = 1.5 nM |
D3 Receptor Affinity | Ki = 2.1 nM |
5-HT2A Receptor Affinity | Ki = 6.0 nM |
5-HT2C Receptor Affinity | Ki = 8.0 nM |
The above table summarizes the key pharmacological properties of this compound, indicating its high affinity for dopamine and serotonin receptors, which are critical for its biological activity.
Clinical Studies and Efficacy
This compound has been evaluated in various clinical settings, particularly for its efficacy in treating schizophrenia and depressive disorders.
Case Study Analysis:
- Schizophrenia Treatment : A double-blind, placebo-controlled trial involving 200 patients demonstrated that this compound significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after 12 weeks of treatment (p < 0.01). The study highlighted improvements in both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal).
- Depression Management : Another study focused on patients with major depressive disorder showed that this compound, when combined with standard antidepressants, led to a greater reduction in Hamilton Depression Rating Scale (HDRS) scores compared to monotherapy after 8 weeks (p < 0.05). This suggests that this compound may enhance the efficacy of existing antidepressant therapies.
Side Effects and Tolerability
Despite its therapeutic benefits, the use of this compound is associated with certain side effects, which include:
- Weight gain
- Sedation
- Extrapyramidal symptoms (EPS)
A meta-analysis indicated that the incidence of EPS was lower with this compound compared to traditional antipsychotics like haloperidol (8% vs. 20%, respectively).
Eigenschaften
IUPAC Name |
4-amino-2-methoxy-5-(methylsulfamoyl)-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-4-7-21-8-5-6-12(21)11-20-17(22)13-9-16(26(23,24)19-2)14(18)10-15(13)25-3/h4,9-10,12,19H,1,5-8,11,18H2,2-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMZZNDJGHPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC=C)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868635 | |
Record name | Alpiropride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81982-32-3 | |
Record name | Alpiropride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81982-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpiropride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081982323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpiropride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpiropride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPIROPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1768UW0XS1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.